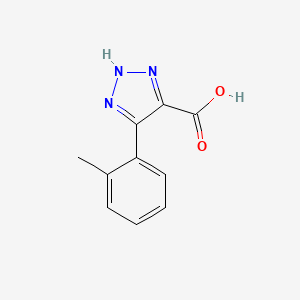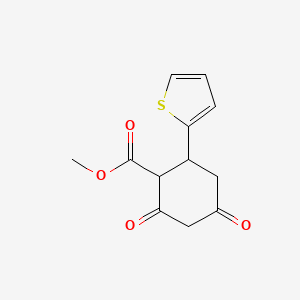
Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate
Descripción general
Descripción
Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate is a chemical compound with the molecular formula C₁₂H₁₂O₄S. It is a derivative of cyclohexanecarboxylate and contains a thiophene ring, which is a sulfur-containing heterocycle. This compound is of interest in various scientific research applications due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-thiophenecarboxylic acid and cyclohexanone.
Condensation Reaction: The starting materials undergo a condensation reaction to form the intermediate compound.
Oxidation: The intermediate compound is then oxidized to introduce the keto groups at the 2 and 4 positions of the cyclohexanone ring.
Esterification: Finally, the carboxylic acid group is esterified with methanol to produce the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.
Substitution: Substitution reactions can occur at the thiophene ring or the cyclohexanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Additional carboxylic acid or ketone groups.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Derivatives with different substituents on the thiophene or cyclohexanone rings.
Aplicaciones Científicas De Investigación
Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the context of sulfur-containing compounds.
Industry: The compound can be used in the production of materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate can be compared with other similar compounds, such as:
Methyl 2,4-dioxo-6-(phenyl)cyclohexanecarboxylate: Similar structure but with a phenyl group instead of a thiophene group.
Methyl 2,4-dioxo-6-(pyridyl)cyclohexanecarboxylate: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness: The presence of the thiophene ring in this compound gives it unique chemical and physical properties compared to similar compounds
Propiedades
IUPAC Name |
methyl 2,4-dioxo-6-thiophen-2-ylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4S/c1-16-12(15)11-8(10-3-2-4-17-10)5-7(13)6-9(11)14/h2-4,8,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOFBJYATGXJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CC(=O)CC1=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


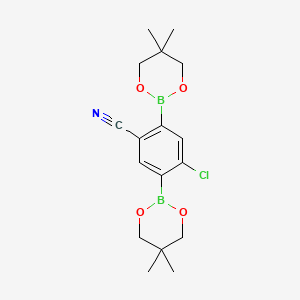
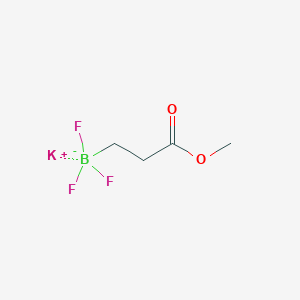
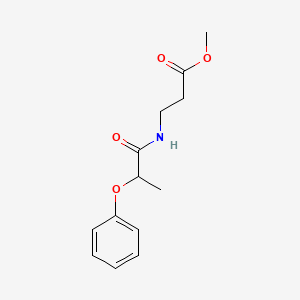
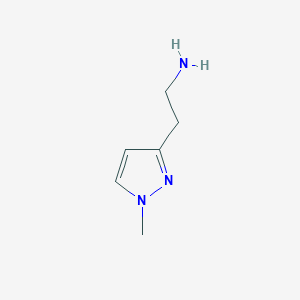

![2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B1487539.png)
![2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1487541.png)
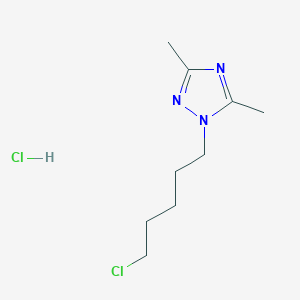


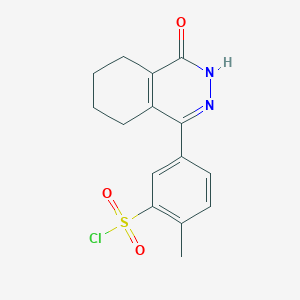

![2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1487549.png)
